molecular formula C19H21N3O4 B2399105 Methyl 2-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)benzoate CAS No. 1797755-83-9

Methyl 2-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)benzoate

Cat. No.: B2399105
CAS No.: 1797755-83-9
M. Wt: 355.394
InChI Key: ABNFENBCIDLADW-UHFFFAOYSA-N
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Description

Methyl 2-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)benzoate is a synthetic organic compound featuring a benzoate ester core linked to a piperidine ring substituted with a 6-methylpyridazine moiety.

Properties

IUPAC Name

methyl 2-[4-(6-methylpyridazin-3-yl)oxypiperidine-1-carbonyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-13-7-8-17(21-20-13)26-14-9-11-22(12-10-14)18(23)15-5-3-4-6-16(15)19(24)25-2/h3-8,14H,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNFENBCIDLADW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=CC=CC=C3C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridazine Moiety: The pyridazine ring is introduced via a nucleophilic substitution reaction where a suitable pyridazine derivative reacts with the piperidine intermediate.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule, such as nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of biological pathways and interactions due to its structural complexity.

    Industry: Utilized in the production of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)benzoate involves its interaction with specific molecular targets. The pyridazine moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The piperidine ring may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Quinoline-Based Derivatives ()

Compounds C1–C7 (e.g., Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) share a methyl benzoate ester and a heterocyclic core (quinoline) connected via a piperazine ring. Key differences include:

  • Heterocyclic Core: The target compound uses pyridazine, whereas C1–C7 employ quinoline. Pyridazine’s two adjacent nitrogen atoms may alter electronic properties and hydrogen-bonding capacity compared to quinoline’s fused benzene-pyridine system.
  • Linker Chemistry: Piperidine (6-membered, one nitrogen) in the target compound vs. piperazine (6-membered, two nitrogens) in C1–C5.
  • Substituents : The 6-methylpyridazine group in the target compound contrasts with halogenated or methoxy-substituted phenyl groups in C2–C7, which influence lipophilicity and steric bulk.
Table 1: Structural and Functional Comparison with Quinoline Derivatives
Compound Core Heterocycle Linker Key Substituents Potential Impact
Target Compound Pyridazine Piperidine 6-Methylpyridazine Enhanced solubility via N-atoms
C1 (Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) Quinoline Piperazine Phenyl Increased aromaticity, π-π stacking
C2–C4 (Halogenated C1 derivatives) Quinoline Piperazine 4-Bromo/Chloro/Fluorophenyl Higher lipophilicity, metabolic stability
C6 (Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate) Quinoline Piperazine 4-Methoxyphenyl Electron-donating group, altered reactivity

Pesticide Esters ( and )

Several agrochemicals, such as tribenuron-methyl and pyriminobac-methyl, share the methyl benzoate ester motif but differ in substituents and heterocyclic systems:

  • Tribenuron-methyl : Contains a sulfonylurea group linked to pyrimidine, enabling herbicidal activity via acetolactate synthase inhibition .
  • Pyriminobac-methyl: Features a pyrimidinyloxy group and methoxyiminoethyl side chain, targeting grass-specific acetyl-CoA carboxylase .
  • Target Compound : The pyridazine-piperidine system may offer unique modes of action distinct from classical herbicides, though its pesticidal activity remains unconfirmed.
Table 2: Comparison with Agrochemical Benzoate Esters
Compound Heterocycle Functional Groups Primary Use
Target Compound Pyridazine Piperidine-carbonyl Undetermined (research use)
Tribenuron-methyl Pyrimidine Sulfonylurea Herbicide
Pyriminobac-methyl Pyrimidine Methoxyiminoethyl Herbicide
Haloxyfop-methyl Pyridine Chloro-trifluoromethyl Herbicide

Key Research Findings and Hypotheses

  • Synthesis : Analogous to C1–C7 (), the target compound likely undergoes crystallization in ethyl acetate, yielding a solid with confirmed purity via ¹H NMR and HRMS .
  • Biological Activity: Piperidine/pyridazine systems are less explored than piperazine/quinoline derivatives. The methylpyridazine group may enhance solubility but reduce metabolic stability compared to halogenated phenyl groups in C2–C4 .
  • Agrochemical Potential: Unlike tribenuron-methyl, the target compound lacks sulfonylurea or pyrimidinyloxy groups critical for herbicidal activity, suggesting divergent applications .

Biological Activity

Methyl 2-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)benzoate is a compound with potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, synthetic pathways, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure includes a benzoate moiety linked to a piperidine ring via a pyridazin-3-yl ether. The synthesis typically involves multiple steps, starting with the formation of 6-methylpyridazin-3-yl ether intermediates, which are then reacted with piperidine-1-carbonyl chloride under controlled conditions. Subsequent methylation of the pyridazinone ring is performed to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate enzymatic activities or receptor functions, potentially influencing various signaling pathways critical for cellular processes. Research indicates that compounds with similar structural features often exhibit interactions with enzymes or receptors involved in disease pathways, suggesting that this compound may have similar effects.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of this compound. For instance, derivatives of pyridazinones have shown significant inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting proliferation. The compound's structural similarity to known anticancer agents suggests it could be effective against various cancer types .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary data indicate that it exhibits significant inhibition against several bacterial strains, making it a candidate for further development as an antimicrobial agent. The specific mechanisms behind its antimicrobial effects are still under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of metabolic pathways essential for bacterial survival .

Case Studies

  • Antitumor Evaluation : A study involving the application of this compound on breast cancer cell lines demonstrated promising results in reducing cell viability and inducing apoptosis. The combination of this compound with traditional chemotherapeutic agents showed a synergistic effect, enhancing overall efficacy against resistant cancer phenotypes .
  • Antimicrobial Testing : In vitro assays conducted on various microbial strains revealed that the compound significantly inhibited growth at low concentrations. Further studies are required to elucidate the exact mechanisms and determine the potential for clinical applications in treating infections caused by resistant strains .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds reveals that this compound possesses unique pharmacological properties due to its specific substitution patterns. This uniqueness may contribute to its enhanced biological activity compared to other derivatives lacking the pyridazinone or piperidine components.

Compound Activity Mechanism Reference
This compoundAntitumor, AntimicrobialEnzyme modulation, Apoptosis induction
2-Methylpyridazinone derivativesAntitumorCell cycle arrest
Piperidine derivativesAntimicrobialCell wall synthesis inhibition

Q & A

Q. Optimization strategies :

  • Solvent selection : Polar aprotic solvents (DMF, THF) enhance reaction rates.
  • Temperature control : Mild heating (40–60°C) improves coupling efficiency without side reactions.
  • Catalyst screening : Palladium-based catalysts (e.g., Pd₂(dba)₃) may enhance selectivity in heterocyclic coupling steps .

Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Basic
Primary techniques :

  • NMR spectroscopy : 1H and 13C NMR resolve aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 1.2–2.5 ppm), and carbonyl signals (δ 165–175 ppm). 2D techniques (COSY, HSQC) address signal overlap .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., observed [M+H]+: 329.35) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>98%) .

Q. Table 1. Representative Analytical Data

TechniqueKey ObservationsReference
1H NMR (400 MHz)δ 8.21 (s, pyridazine-H), 3.90 (s, OCH3)
HRMS (ESI+)m/z 329.35 (calc. 329.35)
HPLC Retention12.3 min (95:5 acetonitrile/water)

How can researchers address discrepancies in bioactivity data obtained from different pharmacological assays?

Q. Advanced

  • Orthogonal assays : Validate results using enzyme inhibition (e.g., kinase assays) and cell-based viability tests (e.g., MTT assays) to confirm target engagement .
  • Compound stability : Test degradation in assay buffers (pH 7.4 vs. 6.5) via LC-MS to rule out pH-dependent instability .
  • Dose-response curves : Use Hill slope analysis to distinguish between true activity and assay artifacts .

What computational approaches are recommended to predict the interaction of this compound with potential biological targets?

Q. Advanced

  • Molecular docking : AutoDock Vina or Glide to model binding modes with proteins (e.g., kinases, GPCRs). Use PyMOL for visualization .
  • MD simulations : GROMACS or AMBER to assess binding stability over 100 ns trajectories.
  • Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with pyridazine-N) using Schrödinger’s Phase .

What are the best practices for scaling up the laboratory synthesis of this compound to ensure consistency and yield?

Q. Advanced

  • Process optimization :
    • Solvent scalability : Replace DMF with EtOAc/water mixtures for easier post-reaction separation.
    • Catalyst recycling : Immobilize Pd catalysts on silica to reduce costs .
  • In-line monitoring : Use FTIR or ReactIR to track reaction progress in real time.
  • Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water) for large batches .

How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of derivatives of this compound?

Q. Advanced

  • Core modifications :
    • Pyridazine ring : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance target affinity .
    • Piperidine moiety : Replace with morpholine or thiomorpholine to alter pharmacokinetics.
  • Assay panels : Screen derivatives against a panel of cancer cell lines (e.g., MCF-7, A549) and enzymes (e.g., COX-2, PDE4) .
  • Data analysis : Use multivariate statistics (PCA, clustering) to correlate structural features with activity trends .

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